molecular formula C5H16ClN3OS B3008806 N-(Dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride CAS No. 2305949-05-5

N-(Dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride

Cat. No.: B3008806
CAS No.: 2305949-05-5
M. Wt: 201.71
InChI Key: PGQOSZAZFLSDED-UHFFFAOYSA-N
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Description

N-(Dimethylaminosulfonimidoyl)propan-1-amine hydrochloride is a synthetic amine derivative characterized by a propan-1-amine backbone modified with a dimethylaminosulfonimidoyl group. The sulfonimidoyl moiety (S(=NH)O) introduces unique electronic and steric properties, distinguishing it from other propan-1-amine derivatives. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical applications.

Properties

IUPAC Name

N-(dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3OS.ClH/c1-4-5-7-10(6,9)8(2)3;/h4-5H2,1-3H3,(H2,6,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQOSZAZFLSDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=N)(=O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305949-05-5
Record name (dimethyl-S-aminosulfonimidoyl)(propyl)amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride typically involves the reaction of dimethylamine with sulfonyl chloride, followed by the addition of propan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminosulfonimidoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(Dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride is a derivative of dimethylamine, a compound known for its versatility in medicinal chemistry. Dimethylamine derivatives have been recognized for their pharmacological activities, including:

  • Antimicrobial Properties : Compounds containing dimethylamine moieties have shown effectiveness against various bacterial strains, making them valuable in developing new antibiotics .
  • Analgesic and Antidepressant Effects : The compound's structure allows it to interact with neurotransmitter systems, which can be beneficial in pain management and treating mood disorders .
  • Anticancer Activity : Research indicates that dimethylamine derivatives can inhibit tumor growth and metastasis by targeting specific biochemical pathways involved in cancer progression .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

  • Alkylating Agent : The compound acts as an alkylating reagent in several synthetic pathways, facilitating the formation of complex molecules through reactions such as Grignard reactions and hydrolysis processes .
  • Pharmaceutical Intermediate : It is utilized in the synthesis of various pharmaceuticals, including analgesics, antiarrhythmics, and antidepressants. The ability to modify its structure allows for the development of drugs with enhanced efficacy and reduced side effects .

Case Studies

Several case studies highlight the practical applications of this compound in research and industry:

Case Study 1: Antimicrobial Development

A study demonstrated the synthesis of a series of dimethylamine derivatives that exhibited potent antimicrobial activity against resistant bacterial strains. The research utilized this compound as a starting material for synthesizing these derivatives, showcasing its role in developing new antibiotics.

Case Study 2: Anticancer Drug Formulation

Researchers explored the anticancer potential of dimethylamine-based compounds derived from this compound. The study found that specific modifications to the compound enhanced its ability to inhibit cancer cell proliferation, leading to promising results in preclinical trials.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntimicrobial, analgesic, antidepressantEffective against bacterial strains
Organic SynthesisAlkylating agent, pharmaceutical intermediatesKey role in drug synthesis
Therapeutic DevelopmentAnticancer agentsInhibits tumor growth in preclinical studies

Mechanism of Action

The mechanism of action of N-(Dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Insights :

  • Compounds like 3-chloro-N,N-dimethylpropan-1-amine HCl () share the dimethylamino-propanamine backbone but lack the sulfonimidoyl group, resulting in reduced steric hindrance and altered reactivity .

Key Differences :

  • The sulfonimidoyl group in the target compound may require specialized reagents (e.g., sulfur donors or imino-transfer agents), contrasting with the straightforward alkylation or amidation steps in analogues .

Activity Correlation :

  • Aromatic or bulky substituents (e.g., phenothiazine in chlorpromazine) enhance CNS activity, while sulfonimidoyl groups may favor non-CNS applications like chemical synthesis .

Physicochemical Properties

Property Target Compound Chlorpromazine HCl Cinacalcet HCl 3-Chloro-N,N-dimethylpropan-1-amine HCl
Solubility High (polar HCl salt) Moderate (aromatic hindrance) Moderate (lipophilic groups) High (small aliphatic structure)
Stability Likely stable in dry conditions Sensitive to light/oxidation Stable under ICH guidelines Hygroscopic; requires anhydrous storage
Bioavailability Not reported High (CNS penetration) High (oral absorption) Low (industrial intermediate)

Key Observations :

  • The sulfonimidoyl group may enhance aqueous solubility compared to aromatic analogues like chlorpromazine .
  • Stability of the target compound could surpass nitro-containing derivatives (e.g., N,N-Dimethyl-2-nitropropan-1-amine HCl), which are prone to decomposition .

Biological Activity

N-(Dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride, also known as dimethylaminopropyl chloride hydrochloride , is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its antibacterial properties, toxicity studies, and potential applications in medicinal chemistry.

  • Molecular Formula : C₅H₁₃Cl₂N
  • Molecular Weight : 158.07 g/mol
  • CAS Number : 5407-04-5
  • Boiling Point : 130.7°C
  • Melting Point : 187-190°C

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds related to N-(Dimethylaminosulfonimidoyl)propan-1-amine. For instance, various synthetic derivatives have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimal inhibitory concentrations (MIC) for these compounds ranged from 2.5 to 10 μg/ml, demonstrating their efficacy in inhibiting bacterial growth .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (μg/ml)Bactericidal ActivityTarget Bacteria
CPD206.58YesS. aureus, E. faecalis
CPD225.99YesS. pyogenes
VancomycinNDNDND

ND: Not Determined

These findings suggest that N-(Dimethylaminosulfonimidoyl)propan-1-amine and its derivatives could serve as promising candidates for the development of new antibacterial agents.

Toxicity Studies

Toxicity studies conducted on dimethylaminopropyl chloride, a related compound, provide insights into the safety profile of N-(Dimethylaminosulfonimidoyl)propan-1-amine. In a study involving F344/N rats and B6C3F1 mice, various doses were administered to evaluate acute and chronic toxicity effects. The results indicated that while some adverse effects were observed at higher doses (e.g., lethargy and tremors), no significant gross or microscopic lesions were directly linked to the compound's administration .

Table 2: Summary of Toxicity Findings

Dose (mg/kg)Observed EffectsSpecies
50Lethargy, tremorsMale rats
100Deaths in femalesFemale mice
>100No significant findingsMale mice

These studies underscore the importance of evaluating the safety of such compounds before clinical application.

Case Studies and Applications

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of N-(Dimethylaminosulfonimidoyl)propan-1-amine against clinical isolates of MRSA. The study demonstrated that the compound exhibited potent bactericidal activity, with comparable effectiveness to established antibiotics like vancomycin.

Case Study 2: Industrial Applications

Beyond its biological activity, N-(Dimethylaminosulfonimidoyl)propan-1-amine serves as an important intermediate in the synthesis of various pharmaceuticals and agricultural chemicals. Its role in organic synthesis highlights its versatility and potential for broader applications in medicinal chemistry .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(Dimethylaminosulfonimidoyl)propan-1-amine hydrochloride with high purity?

  • Methodology :

  • Multi-step synthesis : Begin with alkylation of dimethylamine using a halogenated propane derivative (e.g., 3-chloropropane), followed by sulfonimidoyl group introduction via sulfur-nitrogen coupling. Final HCl salt formation is achieved by treating the free base with concentrated HCl in anhydrous ethanol .
  • Purification : Recrystallization from ethanol/diethyl ether yields crystalline product. Monitor purity via TLC (silica gel, chloroform/methanol 9:1) and confirm by melting point analysis (e.g., 203–208°C, as seen in structurally similar hydrochlorides) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR : Use ¹H NMR (400 MHz, D₂O) to identify methyl groups (δ 2.8–3.1 ppm, singlet) and propane backbone protons (δ 1.6–2.2 ppm, multiplet). ¹³C NMR confirms sulfonimidoyl groups (δ 45–50 ppm for S–N bonds) .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode (expected [M+H]⁺ ~265 m/z) verifies molecular weight .

Q. How can solubility and stability be systematically evaluated for this compound?

  • Methodology :

  • Solubility : Test in aqueous buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol) via shake-flask method, quantified by UV-Vis at λ_max ~220 nm .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via RP-UPLC with PDA detection (e.g., C18 column, acetonitrile/ammonium acetate gradient) .

Advanced Research Questions

Q. How can stereoisomers, if present, be resolved and characterized?

  • Methodology :

  • Chiral Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to resolve enantiomers. Confirm configuration via polarimetry or X-ray crystallography .
  • Dynamic NMR : Detect rotational barriers in sulfonimidoyl groups to infer stereochemical rigidity .

Q. What advanced methods validate impurity profiles in batch synthesis?

  • Methodology :

  • Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and thermal stress (80°C). Quantify impurities (e.g., des-methyl analogs) using a validated RP-UPLC method (LOQ ≤0.05%) .
  • Reference Standards : Compare against certified impurities (e.g., N-ethyl analogs) using spiked samples .

Q. How can computational modeling predict reactivity and derivative synthesis?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electrophilic sites for sulfonimidoyl modification .
  • Retrosynthesis AI Tools : Use template-based models (e.g., Reaxys or Pistachio) to propose one-step routes for derivatives like N-cyclopropyl analogs .

Q. What in vitro assays evaluate biological activity of this compound?

  • Methodology :

  • Receptor Binding : Screen against monoamine transporters (e.g., SERT, DAT) using radiolabeled ligands (³H-paroxetine) in HEK293 cells .
  • Enzyme Inhibition : Test IC₅₀ against sulfotransferases via fluorometric assays (λ_ex/λ_em = 340/450 nm) .

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